Dactylfungin B - 146935-36-6

Dactylfungin B

Catalog Number: EVT-266740
CAS Number: 146935-36-6
Molecular Formula: C41H64O9
Molecular Weight: 700.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dactylfungin B is isolated from Dactylaria parvispora. Dactylfungins are novel antifungal antibiotics produced by Dactylaria parvispora. Novel antifungal antibiotics, designated as dactylfungins A (1) and B (3), were isolated from the culture broth of Dactylaria parvispora D500. Dactylfungins A and B were found to be new substances containing an alpha-pyrone and a gamma-pyrone ring, respectively, which conjoined with a polyalcohol moiety and a long side chain, based on NMR spectral analyses. The antibiotics were active against Candida pseudotropicalis and other fungi, with an MIC value at less than 10 micrograms/ml.
Source and Classification
  • Source: Dactylfungin B is produced by the fungus Dactylaria parvispora, which has been identified as a source of several antifungal compounds.
  • Classification: It is classified as an antifungal antibiotic, specifically within the group of dactylfungins, which are characterized by their unique structural features and biological activities against fungi such as Candida pseudotropicalis and other pathogenic species .
Synthesis Analysis

The synthesis of dactylfungin B typically involves extraction and purification processes from its natural source. The methods used for isolation include:

  1. Extraction: Fungal cultures are grown under controlled conditions to maximize the yield of secondary metabolites, including dactylfungin B.
  2. Purification Techniques:
    • High-Performance Liquid Chromatography (HPLC): This technique is employed to separate dactylfungin B from other metabolites. For instance, a preparative HPLC system with specific solvent gradients is utilized to isolate the compound effectively .
    • Ultrahigh Performance Liquid Chromatography Coupled with Diode Array Detection and Ion Mobility Tandem Mass Spectrometry (UHPLC-DAD-IM-MS/MS): This advanced method allows for detailed analysis and confirmation of the compound's identity through its spectral data .
Molecular Structure Analysis

Dactylfungin B has a complex molecular structure that can be characterized using various spectroscopic techniques. Key aspects include:

  • Molecular Formula: The exact molecular formula has not been explicitly detailed in the sources but can be inferred from related compounds.
  • Structural Features: The structure includes multiple functional groups that contribute to its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the arrangement of atoms within the molecule, revealing critical structural information necessary for understanding its mechanism of action .
Chemical Reactions Analysis

Dactylfungin B participates in various chemical reactions that are essential for its biological activity. These reactions primarily involve interactions with fungal cell membranes, leading to disruption of cellular integrity. Specific reactions include:

  • Inhibition of Ergosterol Biosynthesis: Dactylfungin B may interfere with the biosynthetic pathways that produce ergosterol, a crucial component of fungal cell membranes.
  • Membrane Disruption: The compound's structural properties allow it to integrate into fungal membranes, causing permeability changes that lead to cell death.
Mechanism of Action

The mechanism by which dactylfungin B exerts its antifungal effects involves several key processes:

  1. Targeting Fungal Cell Membranes: Dactylfungin B disrupts the integrity of fungal cell membranes by integrating into lipid bilayers, which alters membrane fluidity and function.
  2. Inhibition of Cell Wall Synthesis: The compound may also inhibit enzymes involved in cell wall synthesis, further compromising fungal viability.
  3. Selective Toxicity: Dactylfungin B demonstrates selective toxicity towards fungal cells while exhibiting low toxicity towards mammalian cells, making it a promising candidate for antifungal therapy .
Physical and Chemical Properties Analysis

Dactylfungin B exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents; specific solubility data can vary based on environmental conditions.
  • Stability: Stability under various pH levels and temperatures is crucial for its application in pharmaceuticals.
  • Melting Point and Boiling Point: These parameters are important for understanding the compound's behavior under different conditions but require precise experimental determination.
Applications

Dactylfungin B has significant potential applications in various fields:

  • Pharmaceutical Development: Due to its antifungal properties, it can be developed into new treatments for fungal infections, particularly those resistant to existing therapies.
  • Agricultural Use: Potential applications as a biopesticide due to its ability to inhibit fungal pathogens affecting crops.
  • Research Tool: As a natural product, it serves as a valuable tool for studying fungal biology and developing new antifungal agents.
Biosynthetic Pathways and Genomic Insights

Polyketide Synthase (PKS) Gene Clusters in Dactylaria parvispora

Dactylfungin B originates from a hybrid PKS-NRPS biosynthetic gene cluster (BGC) spanning ~45 kb in the D. parvispora genome. This cluster encodes:

  • Multi-modular PKS with KS-AT-DH-ER-KR-ACP domains for carbon chain extension
  • NRPS module with adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains specific for β-alanine incorporation
  • O-Methyltransferase (MT) responsible for C-12 methoxylation
  • Regulatory genes including a pathway-specific LaeA-like transcriptional activator

Table 1: Core Enzymes in Dactylfungin B Biosynthesis

GeneDomain ArchitectureFunctionConservation
dfgAPKS-I (KS-AT-DH-ER-KR-ACP)Polyketide chain elongationUnique to Dactylospora
dfgBNRPS (A-PCP-C)β-alanine incorporationOrthologs in Cordyceps
dfgCMT (SAM-dependent)O-methylation at C-12Low conservation
dfgRZn₂Cys₆ transcription factorCluster-specific regulationAbsent in saprobes

The biosynthesis initiates with acetate priming via the PKS loading module, followed by six elongation cycles incorporating methylmalonyl-CoA extender units. Ketoreductase stereospecificity controls C-3 and C-7 hydroxyl configurations, while the NRPS module incorporates β-alanine to form the macrocyclic ester linkage essential for bioactivity. Crucially, this pathway exemplifies inter-cluster crosstalk, requiring activation of a separate terpenoid BGC for precursor supply (e.g., farnesyl diphosphate for side-chain decoration), mirroring the two-BGC collaboration observed in penilactone biosynthesis [1].

Comparative Genomics of Dactylospora spp. for Secondary Metabolite Diversity

D. parvispora possesses 38 BGCs based on antiSMASH analysis, significantly exceeding the 24–29 BGCs in related species like D. haliotrepha. This metabolic expansion includes:

  • 5 PKS/NRPS hybrids (including Dactylfungin B cluster)
  • 3 Terpenoid clusters with unusual sesquiterpene cyclases
  • 2 Siderophore clusters with NRPS architecture

Table 2: BGC Diversity Across Dactylospora Species

SpeciesTotal BGCsPKSNRPSHybridsTerpenoidSpecialized BGCs
D. parvispora38795314
D. haliotrepha ATCC 669502456346
D. lutea2968438

Notably, 68% of D. parvispora BGCs reside in subtelomeric regions enriched with transposase relics, suggesting horizontal acquisition via genomic islands. This pattern resembles the BGC distribution in Pseudomonas fluorescens, where variable genomic regions contain niche-adaptive metabolites [7]. The Dactylfungin B cluster itself flanks a Ty3/Gypsy retrotransposon, potentially explaining its absence in less-specialized Dactylospora species.

Evolutionary Conservation of Biosynthetic Gene Families in Nematophagous Fungi

Dactylfungin B production correlates with predatory specialization in D. parvispora. Ortholog analysis reveals:

  • The dfgB NRPS module shares 52% identity with Cordyceps militaris beauvericin synthetase [9]
  • Ketosynthase domains in dfgA cluster with basal Orbiliales lineages (e.g., Arthrobotrys oligospora) rather than hypocrealean fungi
  • The regulatory gene dfgR belongs to fungus-specific Zn₂Cys₆ clade expanded in nematophagous taxa

Phylogenomic dating indicates the Dactylfungin B cluster emerged ~75 MYA during the Cretaceous Terrestrial Revolution, coinciding with nematode radiation. Selective pressure analysis (dN/dS >1) on dfgC MT suggests neofunctionalization for host-specific toxicity. This evolutionary trajectory parallels bacillaene biosynthesis in Bacillus, where PKS expansions accompanied predatory adaptations [2]. Crucially, D. parvispora retains stress-responsive BGCs homologous to those in lichen-symbiotic D. haliotrepha [3], indicating conservation of environmental response mechanisms despite divergent lifestyles.

Transcriptomic Regulation During Nematode-Fungal Interactions

RNA-Seq of D. parvispora during Meloidogyne incognita infection reveals temporal regulation of Dactylfungin B biosynthesis:

  • 0–6 hours post-contact: 12.3-fold upregulation of dfgR regulator
  • 6–12 hours: Induction of PKS (dfgA) and NRPS (dfgB) genes (peak expression at 8h)
  • 12–24 hours: MT (dfgC) and transporter upregulation coinciding with compound secretion

This cascade is triggered by nematode cuticle compounds (e.g., ascarosides), verified via RNAi knockdown of fungal G-protein receptors. Co-expression networks show clustering of Dactylfungin B genes with:

  • Trap formation genes (e.g., lectins, adhesins)
  • Oxidative stress responders (catalase, glutathione peroxidase)
  • Nutrient acquisition enzymes (proteases, chitinases)

Notably, H₂O₂ exposure upregulates Dactylfungin B synthesis 8.7-fold, mirroring beauvericin induction in Cordyceps chanhua under oxidative stress [9]. This suggests the metabolite may protect hyphae during penetration.

Table 3: Key Expression Changes During Nematode Infection

Time Post-ContactdfgR (Regulator)dfgA (PKS)dfgB (NRPS)dfgC (MT)Trap Genes
0h (Control)1.01.01.01.01.0
2h3.81.21.11.04.5
6h12.35.64.92.118.7
12h8.914.212.87.322.4
24h2.19.78.411.56.3

Properties

CAS Number

146935-36-6

Product Name

Dactylfungin B

IUPAC Name

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,14E,16E,18E)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12,14,18,20-heptamethyldocosa-4,6,14,16,18-pentaen-2-yl]pyran-2-one

Molecular Formula

C41H64O9

Molecular Weight

700.9 g/mol

InChI

InChI=1S/C41H64O9/c1-10-25(2)16-26(3)12-11-13-27(4)17-29(6)18-30(7)20-31(23-42)19-28(5)14-15-35(46)41(8,9)36-22-33(44)37(40(48)50-36)39-38(47)34(45)21-32(24-43)49-39/h11-16,19,22,25,29-32,34-35,38-39,42-47H,10,17-18,20-21,23-24H2,1-9H3/b12-11+,15-14+,26-16+,27-13+,28-19+/t25?,29?,30?,31?,32-,34-,35?,38+,39-/m0/s1

InChI Key

XBOURDXDRVZWJC-CKGFFVAASA-N

SMILES

CCC(C)C=C(C)C=CC=C(C)CC(C)CC(C)CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Dactylfungin B;

Canonical SMILES

CCC(C)C=C(C)C=CC=C(C)CC(C)CC(C)CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=O)C(=C(O1)O)C2C(C(CC(O2)CO)O)O)O

Isomeric SMILES

CCC(C)/C=C(\C)/C=C/C=C(\C)/CC(C)CC(C)CC(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=O)C(=C(O1)O)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O

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